molecular formula C24H14ClN3O5 B12753828 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- CAS No. 115410-29-2

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro-

Cat. No.: B12753828
CAS No.: 115410-29-2
M. Wt: 459.8 g/mol
InChI Key: NRPICKDKEUWUBY-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. This compound is notable for its unique chemical structure, which combines the properties of both benzodiazepines and benzopyrans, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used in the synthesis include chlorinating agents, nitrating agents, and benzoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-anxiety effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-1-methyl-9-nitro- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Such as diazepam and lorazepam, which are known for their sedative and anxiolytic properties.

    Benzopyrans: Such as coumarins, which are known for their anticoagulant and anti-inflammatory effects.

Properties

CAS No.

115410-29-2

Molecular Formula

C24H14ClN3O5

Molecular Weight

459.8 g/mol

IUPAC Name

6-benzoyl-2-chloro-1-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C24H14ClN3O5/c1-13-17(25)8-10-20-21(13)22(29)16-12-26-18-11-15(28(31)32)7-9-19(18)27(24(16)33-20)23(30)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

NRPICKDKEUWUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=C(O2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3)C(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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